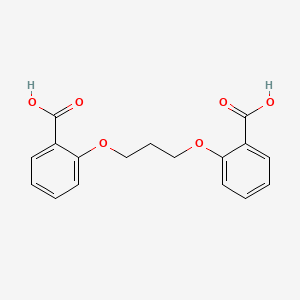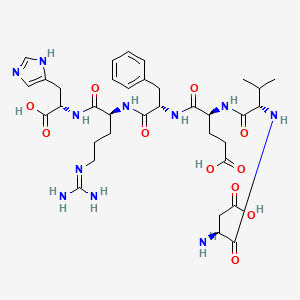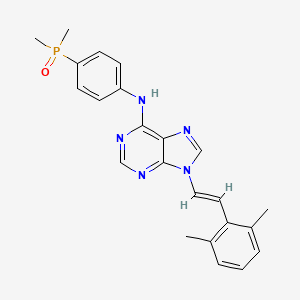
2,4,4'-Trichlorobiphenyl-2',3',5',6'-D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is a polychlorinated biphenyl (PCB) compound. PCBs are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). This specific compound is characterized by the presence of three chlorine atoms and deuterium labeling at specific positions on the biphenyl structure. It is often used as a standard or reference material in scientific research due to its stable isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 typically involves the chlorination of biphenyl compounds followed by deuterium exchange reactions. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The deuterium labeling is achieved through a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium using deuterated reagents under specific conditions.
Industrial Production Methods
Industrial production of 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves large-scale chlorination and deuterium exchange processes. These processes are conducted in controlled environments to ensure the purity and consistency of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired level of isotopic enrichment.
化学反応の分析
Types of Reactions
2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be employed for substitution reactions.
Major Products
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyls with different functional groups replacing chlorine atoms.
科学的研究の応用
2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of PCBs.
Biology: Employed in studies investigating the environmental fate and transport of PCBs.
Medicine: Utilized in toxicological studies to understand the effects of PCBs on human health.
Industry: Applied in the development of analytical methods for detecting and quantifying PCBs in various matrices.
作用機序
The mechanism of action of 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves its interaction with biological molecules and pathways. PCBs, including this compound, can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression and subsequent biological effects. The compound can also undergo metabolic activation, resulting in the formation of reactive intermediates that can cause cellular damage.
類似化合物との比較
2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is unique due to its specific chlorination pattern and deuterium labeling. Similar compounds include:
2,4,5-Trichlorobiphenyl: Differing in the position of chlorine atoms.
2,4,6-Trichlorobiphenyl: Another isomer with a different chlorination pattern.
2,4,4’-Trichlorobiphenyl: Without deuterium labeling.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their molecular structures.
特性
分子式 |
C12H7Cl3 |
|---|---|
分子量 |
261.6 g/mol |
IUPAC名 |
1-chloro-2,3,5,6-tetradeuterio-4-(2,4-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H/i1D,2D,3D,4D |
InChIキー |
BZTYNSQSZHARAZ-RHQRLBAQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C=C(C=C2)Cl)Cl)[2H])[2H])Cl)[2H] |
正規SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)
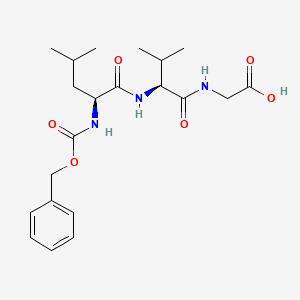


![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)
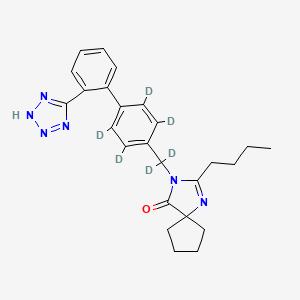

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)
